

Application Notes & Protocols: Generating Candidalysin-Deficient *Candida albicans* Strains

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Compound of Interest

Compound Name: *canditoxin*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: *Candida albicans* is a major human fungal pathogen, and its ability to transition from a yeast to a hyphal morphology is a key virulence determinant.[1][2] During hyphal growth, *C. albicans* secretes Candidalysin, a 31-amino acid peptide toxin encoded by the ECE1 gene.[3][4][5] Candidalysin is the first cytolytic peptide toxin identified in any human fungal pathogen and plays a critical role in host cell damage and the activation of innate immune responses during mucosal and systemic infections.[5][6][7][8] It directly damages epithelial cell membranes, leading to the release of danger signals and the induction of pro-inflammatory cytokines through the activation of signaling pathways, including the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7][9]

Generating ECE1 knockout (*ece1Δ/Δ*) strains is a fundamental strategy for studying the specific roles of Candidalysin in *C. albicans* pathogenesis. These knockout strains are invaluable tools for dissecting the molecular mechanisms of fungal virulence, host-pathogen interactions, and for the development of novel antifungal therapies. This document provides detailed protocols for generating Candidalysin-deficient *C. albicans* strains using CRISPR-Cas9 technology, along with methods for phenotypic characterization.

Phenotypic Consequences of ECE1 Deletion

The deletion of ECE1 results in a strain incapable of producing Candidalysin, leading to a significant attenuation of virulence. The primary phenotypes observed in *ece1Δ/Δ* mutants

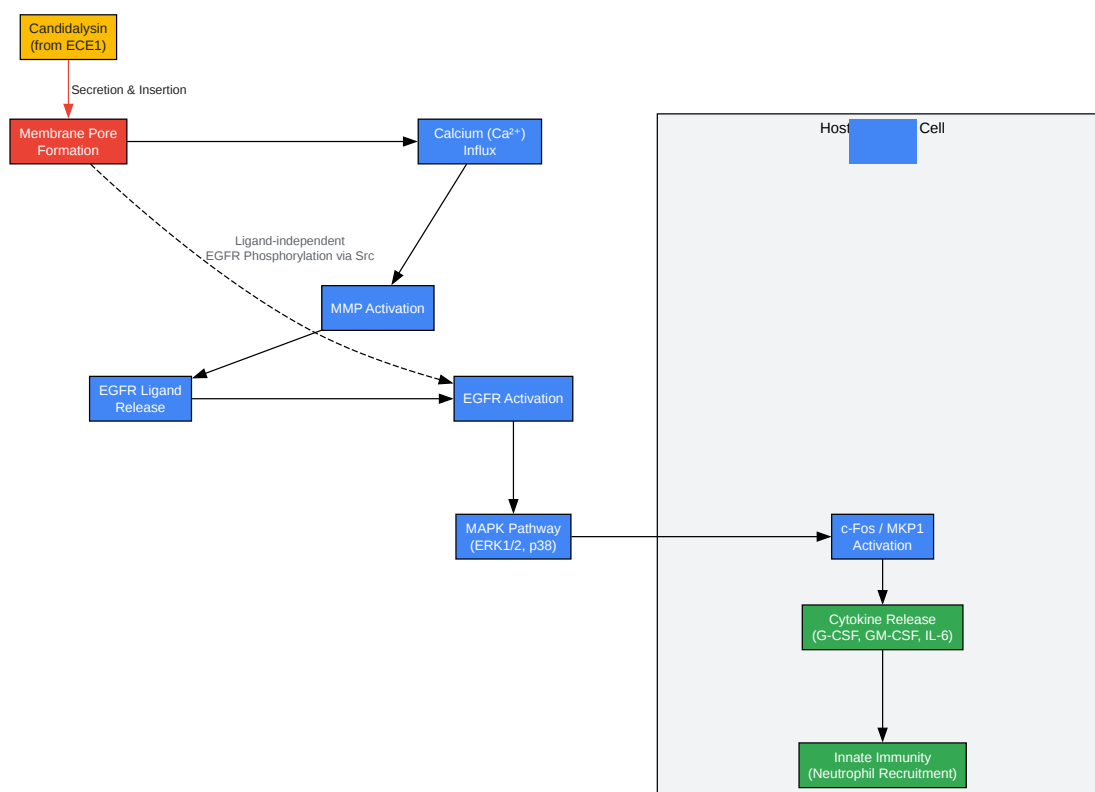
compared to wild-type (WT) strains are summarized below.

Table 1: Quantitative Phenotypic Comparison of Wild-Type (WT) vs. *ece1Δ/Δ* *C. albicans*

Phenotypic Trait	Wild-Type (ECE1/ECE1)	<i>ece1Δ/Δ</i> Mutant	Key Functions of Candidalysin
Epithelial Cell Damage	High levels of LDH release	Minimal to no LDH release[7][10]	Direct membrane permeabilization and cell lysis.[5][8]
Immune Activation	Strong induction of c-Fos, MKP1, and pro-inflammatory cytokines (e.g., IL-1 α , IL-1 β , G-CSF, GM-CSF).[1][6][7]	Significantly reduced or absent induction of immune signaling pathways and cytokines.[7][10]	Activation of EGFR and MAPK "danger-response" pathways. [1][6]
Neutrophil Recruitment	Robust neutrophil infiltration at the site of infection.[7]	Markedly diminished neutrophil recruitment. [11]	Induction of neutrophil-activating chemokines.[7][9]
Calcium Influx	Rapid and sustained influx of Ca ²⁺ into host epithelial cells.[7][8][11]	No significant Ca ²⁺ influx.[12]	Formation of pores in the host cell membrane.[11]
Hemolytic Activity	Exhibits hemolytic activity.[13]	Lacks hemolytic activity.[13]	Direct lysis of red blood cells.[13]
In Vivo Virulence	Virulent in mucosal (oropharyngeal, vaginal) and systemic infection models.[5][6]	Avirulent or highly attenuated virulence in animal models.[5][8]	Critical for tissue invasion and establishment of infection.[6]
Hyphal Length	Normal hyphal formation.	No significant difference in hyphal length under standard inducing conditions.[3][10]	Candidalysin's primary role is toxigenic, not morphogenic.

Signaling Pathways Activated by Candidalysin

Candidalysin initiates a cascade of signaling events in host epithelial cells upon invasion by *C. albicans* hyphae. The toxin forms pores in the cell membrane, leading to an influx of calcium. This triggers multiple downstream pathways, primarily centered around the activation of the Epidermal Growth Factor Receptor (EGFR).



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Caption: Candidalysin-induced host cell signaling pathway.

Protocol 1: Generating *ece1* Δ/Δ Strains via CRISPR-Cas9

This protocol outlines a transient CRISPR-Cas9 approach for deleting the *ECE1* gene in *C. albicans*.^{[14][15][16]} This method relies on the co-transformation of a Cas9 expression

cassette, a specific guide RNA (gRNA), and a DNA repair template.

Workflow Overview

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Materials

- C. albicans strain (e.g., SC5314 or BWP17)
- YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
- Nourseothricin (NAT)
- Sorbitol
- Lithium Acetate (LiOAc)
- Plasmids:
 - Cas9 expression vector (e.g., pV1093 or similar)
 - gRNA expression vector
 - SAT1-flipper cassette plasmid (for repair template)[\[17\]](#)
- High-fidelity DNA polymerase
- PCR and gel electrophoresis equipment
- Electroporator or heat block for transformation

Methods

Step 1: Design of Guide RNA (gRNA)

- Obtain the ECE1 gene sequence from the Candida Genome Database (CGD).
- Use a gRNA design tool (e.g., CHOPCHOP) to identify unique 20-bp target sequences immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[\[18\]](#)

- Select two gRNAs targeting the 5' and 3' ends of the ECE1 coding sequence to ensure complete deletion.
- Synthesize the gRNA expression cassette via PCR fusion or cloning into a gRNA expression vector.[\[15\]](#)

Step 2: Preparation of the DNA Repair Template

- The repair template should consist of a selectable marker, such as the SAT1 gene conferring nourseothricin resistance (NATR), flanked by sequences homologous to the regions upstream and downstream of the ECE1 gene.
- Design primers to amplify the SAT1-flipper cassette from a template plasmid. These primers must include 80-100 bp overhangs that are homologous to the regions immediately outside the ECE1 coding sequence.[\[14\]](#)[\[15\]](#)
- Amplify the repair template using high-fidelity PCR.
- Purify the PCR product using a standard kit. The final concentration should be >1 µg/µL.

Step 3: Preparation of Competent *C. albicans* Cells

- Inoculate a single colony of *C. albicans* into 5 mL of YPD and grow overnight at 30°C with shaking.
- Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow for 3-4 hours until the OD600 reaches 0.8-1.0.
- Harvest the cells by centrifugation, wash with sterile water, and then with 1 M sorbitol.
- For chemical transformation, resuspend the cells in a solution containing LiOAc.[\[18\]](#)[\[19\]](#)

Step 4: Co-transformation

- In a microcentrifuge tube, mix the competent *C. albicans* cells with:
 - ~1-2 µg of the Cas9 expression plasmid/cassette.

- ~1-2 µg of the gRNA expression cassette(s).
- ~2-5 µg of the purified DNA repair template.
- Perform transformation using either the lithium acetate/heat shock method or electroporation.[\[17\]](#)[\[18\]](#)
- After transformation, allow cells to recover in YPD for 4 hours at 30°C.[\[15\]](#)

Step 5: Selection and Screening

- Plate the transformation mixture onto YPD agar plates containing 200 µg/mL of nourseothricin.
- Incubate at 30°C for 2-3 days until colonies appear.
- Isolate genomic DNA from individual transformant colonies.
- Perform diagnostic PCR to verify the correct integration of the repair template and the deletion of the ECE1 gene. Use primers that bind outside the integration site and within the SAT1 marker.

Step 6: (Optional) Marker Recycling

- To remove the SAT1 marker, grow a verified knockout mutant overnight in YPM (Yeast Peptone Maltose) medium. Maltose induces the expression of the FLP recombinase, which excises the marker at the flanking FRT sites.[\[17\]](#)
- Plate the culture onto YPD and screen for colonies that have lost nourseothricin resistance.

Protocol 2: Phenotypic Verification of *ece1*Δ/Δ Strains

After generating a verified *ece1*Δ/Δ strain, it is crucial to confirm the loss of the Candidalysin-associated phenotype. The lactate dehydrogenase (LDH) release assay is a standard method for quantifying host cell damage.

LDH Release Assay for Cytotoxicity

Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Materials:

- Human epithelial cell line (e.g., TR146 oral epithelial cells)
- DMEM or appropriate cell culture medium
- *C. albicans* WT and *ece1Δ/Δ* strains
- Commercially available LDH cytotoxicity assay kit
- 96-well plates

Methods:

- Seed epithelial cells in a 96-well plate and grow to ~90% confluency.
- Grow WT and *ece1Δ/Δ* *C. albicans* strains overnight in YPD, then wash and resuspend in PBS. Count the cells.
- Infect the epithelial cells with the *C. albicans* strains at a multiplicity of infection (MOI) of 1-10.
- Include control wells:
 - Uninfected cells (low control).
 - Cells treated with a lysis buffer (high control).
- Incubate the plate for 24 hours at 37°C in 5% CO₂.
- After incubation, centrifuge the plate to pellet the cells.
- Transfer the supernatant to a new 96-well plate and measure LDH activity according to the manufacturer's instructions.

- Calculate the percentage of cytotoxicity relative to the high control.

Expected Result: Wild-type *C. albicans* will induce high levels of LDH release, while the *ece1*Δ/Δ mutant will show LDH release levels comparable to uninfected controls, confirming that Candidalysin is the primary mediator of epithelial damage.[10]

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